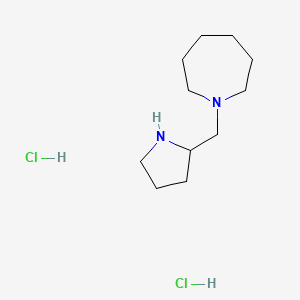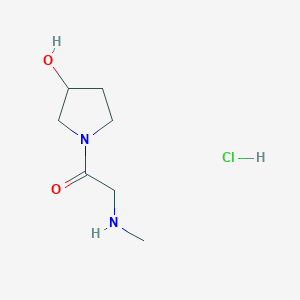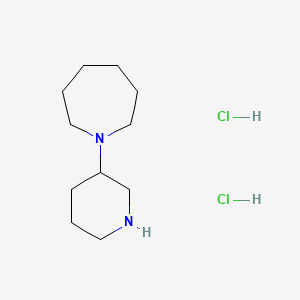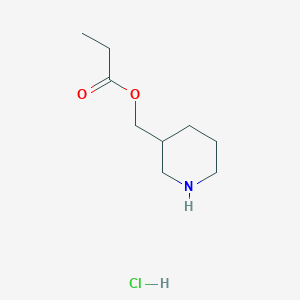
3-Piperidinylmethyl propanoate hydrochloride
説明
3-Piperidinylmethyl propanoate hydrochloride, also known as methyl 3-(3-piperidinyl)propanoate hydrochloride, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Piperidinylmethyl propanoate hydrochloride is 1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This indicates the presence of a piperidinyl group attached to a methyl propanoate group, with a hydrochloride moiety.科学的研究の応用
Neurological and Mental Health Applications
- Donepezil Hydrochloride: A piperidine derivative, donepezil hydrochloride, is recognized for its role in treating mild-to-moderate Alzheimer’s disease. It functions as a reversible central acetylcholinesterase inhibitor, improving cognition and global function in patients by slowing the deterioration associated with Alzheimer's and potentially other neurological conditions (Román & Rogers, 2004) sourcesourcesource.
Pharmacological Effects and Potential Therapeutic Benefits
- Phencyclidine (Sernyl) Effects: Phencyclidine, a compound related to 3-Piperidinylmethyl propanoate hydrochloride, showcases a unique spectrum of pharmacological activity. This includes altering the reactivity of the central nervous system to sensory inputs, with implications for understanding drug actions at various neural levels (Domino, 1964) .
Antimicrobial and Antileishmanial Potential
- Piper Species for Leishmaniasis Treatment: Research highlights the leishmanicidal activity of compounds from Piper species, including Piper longumine and others, against various forms of the leishmaniasis parasite. This indicates a potential for developing new treatments based on natural products (Peixoto et al., 2021) .
Antioxidant and Antitumor Properties
- Piper Species' Biological Activities: Piper species, known for their rich essential oils and secondary metabolites, display significant antioxidant, antimicrobial, and antitumor activities. These properties suggest their utility in natural antioxidant applications and as potential sources of therapeutic agents (Salehi et al., 2019) .
Downstream Processing in Biotechnology
- Recovery and Purification of Biological Products: The review on downstream processing of biologically produced diols, including 1,3-propanediol, outlines the significance of optimizing recovery and purification methods to improve yield, purity, and reduce energy consumption in microbial production processes (Xiu & Zeng, 2008) .
Safety And Hazards
将来の方向性
Piperidine derivatives, such as 3-Piperidinylmethyl propanoate hydrochloride, are of significant interest due to their diverse biological activities and potential therapeutic applications . Future research could focus on exploring these properties further and developing new synthetic methods and applications for this compound.
特性
IUPAC Name |
piperidin-3-ylmethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-9(11)12-7-8-4-3-5-10-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZSNSQAXFXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



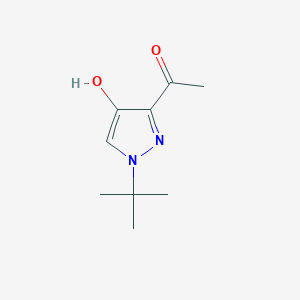
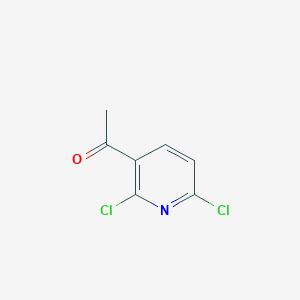
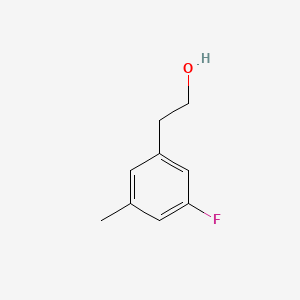
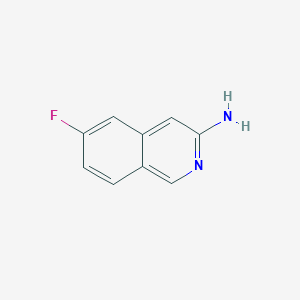
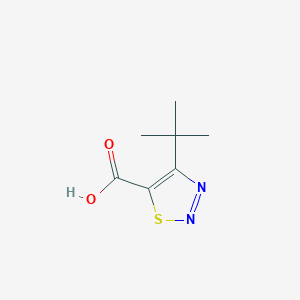
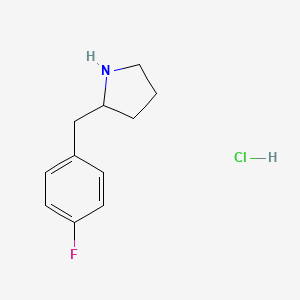
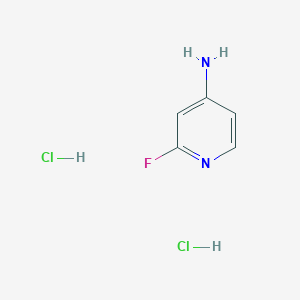
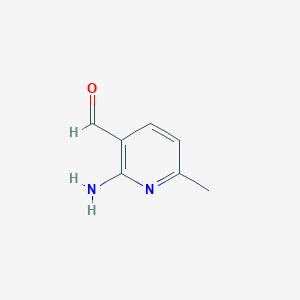
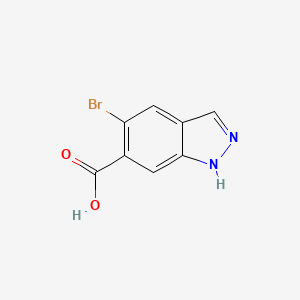

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
